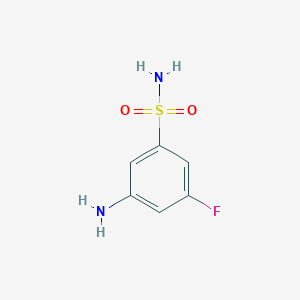

3-Amino-5-fluorobenzene-1-sulfonamide

Description

BenchChem offers high-quality 3-Amino-5-fluorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-5-fluorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-5-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2O2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFJJOMPQPAGHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)S(=O)(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides

3-Amino-5-fluorobenzene-1-sulfonamide is a fluorinated aromatic sulfonamide that has garnered significant interest within the medicinal chemistry landscape. Its structural architecture, featuring a sulfonamide moiety, an amino group, and a strategically positioned fluorine atom, makes it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications. The strategic incorporation of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this compound a desirable starting material in drug discovery programs. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-fluorobenzene-1-sulfonamide, offering insights for its effective utilization in research and development.

Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of 3-Amino-5-fluorobenzene-1-sulfonamide is paramount for its effective handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 1193388-81-6 | [1] |

| Molecular Formula | C₆H₇FN₂O₂S | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| Appearance | Solid (predicted) | General knowledge |

| Melting Point | Not explicitly available. For comparison, the related compound 3-aminobenzenesulfonamide has a melting point of 164-166 °C.[2][3] The melting point of 3-Amino-5-fluorobenzene-1-sulfonamide is likely to be in a similar range. | General knowledge |

| Boiling Point | Data not available. Sulfonamides generally have high boiling points and may decompose upon heating. | General knowledge |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Solubility in water is likely to be low. For context, p-Aminobenzenesulfonamide has been studied for its solubility in various solvents.[4] | General knowledge |

| pKa | Data not available. The pKa of the sulfonamide group is influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atom is expected to slightly decrease the pKa compared to the non-fluorinated analog. | General knowledge |

Spectroscopic Profile: A Fingerprint for Identification

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The ¹³C NMR spectrum will provide information about the carbon skeleton, with the carbon atoms attached to fluorine exhibiting characteristic splitting patterns (C-F coupling).

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrational frequencies include:

-

N-H stretching vibrations of the amino and sulfonamide groups.

-

S=O stretching vibrations of the sulfonamide group.

-

C-F stretching vibrations.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 3-Amino-5-fluorobenzene-1-sulfonamide (190.20 g/mol ).

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide typically involves a multi-step sequence, leveraging established methodologies for the introduction of the sulfonamide and amino functionalities onto the fluorinated benzene ring.

Proposed Synthetic Pathway

A plausible synthetic route, based on general principles of sulfonamide synthesis, is outlined below.[5][6]

A proposed synthetic pathway for 3-Amino-5-fluorobenzene-1-sulfonamide.

Key Reactions and Reactivity Profile

The reactivity of 3-Amino-5-fluorobenzene-1-sulfonamide is dictated by its three key functional groups:

-

Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, diazotization, and condensation reactions. This functionality is often a key handle for further molecular elaboration in multi-step syntheses.[7]

-

Sulfonamide Group: The sulfonamide moiety is a versatile functional group in medicinal chemistry. The acidic N-H proton can be deprotonated to form a sulfonamidate anion, which can then act as a nucleophile. The sulfonamide group is also known to engage in hydrogen bonding interactions, which can be crucial for binding to biological targets.

-

Fluorinated Aromatic Ring: The fluorine atom influences the electronic properties of the benzene ring, making it more electron-deficient. This can affect the regioselectivity of electrophilic aromatic substitution reactions.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in 3-Amino-5-fluorobenzene-1-sulfonamide makes it a valuable scaffold for the development of a wide range of therapeutic agents. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including antibacterial, and anticancer agents.[8][9] The presence of the amino group provides a convenient point for diversification, allowing for the synthesis of large compound libraries for high-throughput screening.

The strategic placement of the fluorine atom can confer several advantages in drug design, including:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, leading to an increased half-life of the drug molecule.[10]

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity and potency.

-

Modulation of Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and pKa of a molecule, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

General Protocol for Sulfonamide Synthesis

The following is a generalized experimental protocol for the synthesis of a sulfonamide from a sulfonyl chloride and an amine, which can be adapted for the final amination step in the synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide.[11]

Materials:

-

Aryl sulfonyl chloride

-

Amine (e.g., aqueous ammonia)

-

Suitable solvent (e.g., tetrahydrofuran, acetone)

-

Base (e.g., pyridine, triethylamine) if a free amine is used instead of ammonia

-

Crushed ice

-

Deionized water

Procedure:

-

Dissolve the aryl sulfonyl chloride in a suitable organic solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add the amine (or a solution of the amine and a base) to the cooled solution of the sulfonyl chloride with vigorous stirring.

-

Allow the reaction mixture to stir at room temperature for a specified period (typically 1-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water to precipitate the sulfonamide product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

-

Dry the purified product under vacuum.

Safety and Handling

3-Amino-5-fluorobenzene-1-sulfonamide is classified with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide stands as a strategically important building block for the synthesis of novel bioactive molecules. Its unique combination of a sulfonamide pharmacophore, a reactive amino handle, and a modulating fluorine atom provides a versatile platform for the design and development of new therapeutic agents. A thorough understanding of its chemical properties, reactivity, and synthetic accessibility is crucial for unlocking its full potential in the ongoing quest for innovative medicines.

References

-

Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

-

Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]

-

PubChem. 1,3,5-Trifluorobenzene. [Link]

-

Cihan University-Erbil Repository. Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. [Link]

-

MDPI. New Amino Acid-Based Thiosemicarbazones and Hydrazones: Synthesis and Evaluation as Fluorimetric Chemosensors in Aqueous Mixtures. [Link]

-

ResearchGate. Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. [Link]

-

Revue Roumaine de Chimie. NOVEL AMINOBENZENESULFONAMIDES AS POTENTIAL INHIBITORS OF CARBONIC ANHYDRASES. [Link]

- Google Patents. Synthetic method of p-aminobenzenesulfonamide.

-

PubChem. 3-Amino-5-chlorobenzene-1-sulfonic acid. [Link]

-

PubMed. Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. [Link]

-

Kyorin Pharmaceutical Co., Ltd. Antigenicity of sulfanilamide and its metabolites using fluorescent-labelled compounds. [Link]

-

SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

-

PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. [Link]

-

PubChem. 3-Aminobenzenesulfonamide. [Link]

-

Slideshare. Sulphonamides, Medicinal Chemistry-III. [Link]

Sources

- 1. ripublication.com [ripublication.com]

- 2. mdpi.com [mdpi.com]

- 3. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. ajchem-b.com [ajchem-b.com]

- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Fluorobenzenesulfonamide | C6H6FNO2S | CID 150924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1193388-81-6|3-Amino-5-fluorobenzene-1-sulfonamide|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to 3-Amino-5-fluorobenzene-1-sulfonamide (CAS No. 1193388-81-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Arylsulfonamides in Modern Drug Discovery

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate key drug-like properties such as metabolic stability, lipophilicity, and binding affinity.[1] Concurrently, the arylsulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including diuretics, anticonvulsants, and a variety of enzyme inhibitors. The convergence of these two privileged structural motifs in 3-Amino-5-fluorobenzene-1-sulfonamide (CAS No. 1193388-81-6) presents a versatile scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthesis protocol, and its potential applications as a key building block in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective utilization in synthetic campaigns. The key properties of 3-Amino-5-fluorobenzene-1-sulfonamide are summarized below.

| Property | Value | Source |

| CAS Number | 1193388-81-6 | Generic Supplier Data |

| Molecular Formula | C₆H₇FN₂O₂S | Generic Supplier Data |

| Molecular Weight | 190.20 g/mol | Generic Supplier Data |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in DMSO, DMF, and methanol (Predicted) | N/A |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, influenced by the electronic effects of the amino, fluoro, and sulfonamide groups. The protons on the aromatic ring will likely appear as multiplets in the range of δ 6.5-7.5 ppm. The two protons of the amino group (-NH₂) would likely appear as a broad singlet, and the two protons of the sulfonamide group (-SO₂NH₂) would also present as a broad singlet, with chemical shifts that can be solvent and concentration-dependent.

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups.

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance is expected for the fluorine atom, likely appearing as a triplet due to coupling with the two adjacent aromatic protons.

-

IR Spectroscopy (ATR): The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amino and sulfonamide groups (typically in the 3300-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F stretching (in the 1000-1300 cm⁻¹ region).

-

Mass Spectrometry (ESI-MS): The mass spectrum would show a prominent ion corresponding to the molecular weight of the compound, [M+H]⁺ at m/z 191.20 or [M-H]⁻ at m/z 189.20.

Synthesis Methodology: A Pathway to 3-Amino-5-fluorobenzene-1-sulfonamide

While a specific, peer-reviewed synthesis for 3-Amino-5-fluorobenzene-1-sulfonamide is not extensively documented, a reliable synthetic route can be proposed based on established methodologies for the preparation of related arylsulfonamides. The following multi-step protocol outlines a logical and experimentally sound approach starting from commercially available 1-fluoro-3,5-dinitrobenzene.

Experimental Workflow Diagram

Caption: Proposed synthetic pathway for 3-Amino-5-fluorobenzene-1-sulfonamide.

Step-by-Step Protocol

Step 1: Selective Reduction of 1-Fluoro-3,5-dinitrobenzene to 3-Fluoro-5-nitroaniline

-

Rationale: A selective reduction of one nitro group is required. Sodium sulfide or ammonium bisulfide are common reagents for this transformation, offering good selectivity under controlled conditions.

-

Procedure:

-

Dissolve 1-fluoro-3,5-dinitrobenzene (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Prepare a solution of sodium sulfide nonahydrate (1.1-1.3 eq) in water.

-

Add the sodium sulfide solution dropwise to the solution of the starting material at room temperature with vigorous stirring.

-

The reaction is typically exothermic and the color of the solution will change. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-nitroaniline.

-

Step 2: Diazotization of 3-Fluoro-5-nitroaniline and Subsequent Sandmeyer Reaction to form 3-Fluoro-5-nitrobenzenesulfonyl chloride

-

Rationale: The Sandmeyer reaction is a classic and reliable method to convert an arylamine to a sulfonyl chloride via a diazonium salt intermediate.

-

Procedure:

-

Suspend 3-fluoro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.

-

Add the cold diazonium salt solution to the sulfur dioxide solution portion-wise, allowing for the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto ice and extract the product, 3-fluoro-5-nitrobenzenesulfonyl chloride, with an organic solvent like dichloromethane.

-

Wash the organic layer with water, dry, and concentrate to obtain the crude sulfonyl chloride, which can be used in the next step without further purification.

-

Step 3: Amination of 3-Fluoro-5-nitrobenzenesulfonyl chloride to 3-Fluoro-5-nitrobenzenesulfonamide

-

Rationale: The reaction of a sulfonyl chloride with ammonia provides the corresponding sulfonamide.

-

Procedure:

-

Dissolve the crude 3-fluoro-5-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as acetone or THF.

-

Cool the solution to 0 °C and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

-

Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with water to remove ammonium chloride, and collect the solid product, 3-fluoro-5-nitrobenzenesulfonamide, by filtration.

-

Step 4: Reduction of the Nitro Group to Yield 3-Amino-5-fluorobenzene-1-sulfonamide

-

Rationale: The final step involves the reduction of the remaining nitro group to an amine. Catalytic hydrogenation or reduction with metals in acidic media are common methods.

-

Procedure:

-

Dissolve 3-fluoro-5-nitrobenzenesulfonamide (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the final product, 3-Amino-5-fluorobenzene-1-sulfonamide. Purification can be achieved by recrystallization or column chromatography if necessary.

-

Applications in Medicinal Chemistry: A Versatile Scaffold for Drug Design

The 3-amino-5-fluorobenzenesulfonamide core is a highly attractive starting point for the synthesis of a diverse range of compounds with potential therapeutic applications. The presence of three distinct functional groups—the amino, fluoro, and sulfonamide moieties—allows for selective chemical modifications to explore structure-activity relationships (SAR).

Logical Relationships in Drug Design

Caption: Derivatization strategies for 3-Amino-5-fluorobenzene-1-sulfonamide in drug discovery.

The amino group serves as a versatile handle for the introduction of various substituents through acylation, alkylation, or sulfonylation reactions, enabling the exploration of interactions with specific pockets of a biological target. The sulfonamide group can also be derivatized, and its hydrogen-bonding capabilities are crucial for target engagement. The fluorine atom, in addition to its electronic effects, can act as a metabolic soft spot blocker, thereby increasing the in vivo half-life of a drug candidate.

While specific drugs directly derived from 3-Amino-5-fluorobenzene-1-sulfonamide are not prominently disclosed in publicly available literature, its structural motifs are present in a variety of patented compounds, suggesting its utility as a key intermediate in the synthesis of inhibitors for various enzyme classes and receptor modulators.

Safety and Handling

As a laboratory chemical, 3-Amino-5-fluorobenzene-1-sulfonamide should be handled with appropriate safety precautions. While specific toxicity data is not available, related sulfonamides can be skin and eye irritants.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring and a sulfonamide moiety provides a rich platform for the design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its properties, a detailed and plausible synthetic protocol, and an outlook on its potential applications. As the quest for new and improved drugs continues, the strategic use of such fluorinated scaffolds will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Technical Guide: Synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide

Executive Summary

The synthesis of 3-Amino-5-fluorobenzene-1-sulfonamide presents a classic challenge in regioselectivity. The 1,3,5-substitution pattern on the benzene ring places three substituents in a meta relationship to one another. Direct electrophilic aromatic substitution (EAS) on standard precursors (like aniline or fluorobenzene) fails to achieve this pattern due to the directing effects of the substituents.

This guide details a robust, self-validating synthetic route relying on diazonium chemistry and selective reduction . By utilizing the Meerwein chlorosulfonation and the Balz-Schiemann reaction , we bypass the limitations of EAS, ensuring high regiochemical fidelity. This scaffold is a critical pharmacophore in the development of carbonic anhydrase inhibitors (CAIs) and anticancer agents.

Retrosynthetic Analysis

To design a scalable route, we must disconnect the molecule at its most labile points while considering the directing power of precursors.

-

Disconnection 1 (Sulfonamide): The sulfonamide group (

) is best installed via the sulfonyl chloride ( -

Disconnection 2 (Sulfonyl Chloride): Introducing a sulfonyl group meta to both an amino and a fluoro group is electronically unfavorable via direct chlorosulfonation. Therefore, we utilize a Sandmeyer-type (Meerwein) transformation of an aniline precursor.

-

Disconnection 3 (Amino Group): The amino group at position 3 is best masked as a nitro group to prevent side reactions during sulfonation and to direct the chemistry.

-

Starting Material: 3,5-Dinitroaniline is an inexpensive, commercially available starting material that pre-installs the nitrogen framework.

Figure 1: Retrosynthetic strategy accessing the 1,3,5-substitution pattern via nitro-aniline intermediates.

Detailed Synthetic Protocol

Phase 1: Construction of the Core (3-Fluoro-5-nitroaniline)

This phase converts the cheap 3,5-dinitroaniline into the key intermediate 3-fluoro-5-nitroaniline.

Step 1.1: Balz-Schiemann Fluorination

Objective: Convert 3,5-dinitroaniline to 3,5-dinitrofluorobenzene.

-

Diazotization: Suspend 3,5-dinitroaniline (1.0 eq) in 40% tetrafluoroboric acid (

). Cool to 0°C. Add aqueous -

Salt Isolation: The diazonium tetrafluoroborate salt precipitates. Filter and wash with cold ether. Safety: Diazonium salts are shock-sensitive when dry; handle with care.

-

Thermal Decomposition: Heat the dried salt gently (or in an inert solvent like dichlorobenzene) to induce decomposition (

evolution), yielding 3,5-dinitrofluorobenzene .

Step 1.2: Selective Zinin Reduction

Objective: Reduce one nitro group to an amine to generate 3-fluoro-5-nitroaniline .

-

Reagents: Sodium sulfide nonahydrate (

) or Sodium hydrosulfide ( -

Procedure:

-

Dissolve 3,5-dinitrofluorobenzene in methanol/water (10:1).

-

Add

(3.0 eq) followed by -

Reflux for 2-4 hours. Monitor by TLC for the mono-amine.

-

Workup: Evaporate methanol, extract with ethyl acetate. The product, 3-fluoro-5-nitroaniline , is a yellow solid.

-

Phase 2: Functionalization (The Meerwein Route)

This is the critical phase where the sulfonamide moiety is installed meta to the fluorine.

Step 2.1: Meerwein Chlorosulfonation

Objective: Convert the aniline amino group into a sulfonyl chloride.

-

Mechanism: Radical-mediated decomposition of the diazonium salt in the presence of

. -

Protocol:

-

Diazotization: Dissolve 3-fluoro-5-nitroaniline (10 mmol) in conc.

(5 mL) and glacial acetic acid (10 mL). Cool to -5°C. Add -

Sulfur Dioxide Mixture: In a separate vessel, saturate glacial acetic acid with

gas until the weight increases by ~30%. Add -

Coupling: Pour the cold diazonium solution into the stirring

mixture. -

Observation: Vigorous evolution of nitrogen gas occurs. The solution turns green/blue.

-

Quench: Once gas evolution ceases (approx. 1-2 hours), pour the mixture onto crushed ice. The 3-fluoro-5-nitrobenzenesulfonyl chloride precipitates as a tan solid. Filter immediately.

-

Step 2.2: Sulfonamide Formation

Objective: Convert the unstable sulfonyl chloride to the stable sulfonamide.

-

Dissolve the wet sulfonyl chloride cake in THF or Dichloromethane (DCM).

-

Cool to 0°C.

-

Add aqueous Ammonia (28%) (5.0 eq) or bubble anhydrous

gas. -

Stir at room temperature for 1 hour.

-

Workup: Acidify to pH 4 with 1M HCl to precipitate the product. Filter and dry to obtain 3-fluoro-5-nitrobenzenesulfonamide .

Phase 3: Final Deprotection

Step 3.1: Reduction of the Nitro Group

Objective: Reveal the final amino group.

-

Method A (Catalytic Hydrogenation):

(1 atm), 10% Pd/C, Methanol. Note: Monitor closely to avoid defluorination, although aryl fluorides are generally stable under mild hydrogenation. -

Method B (Chemical Reduction - Recommended): Iron powder (Fe) in Ethanol/

or-

Reflux 3-fluoro-5-nitrobenzenesulfonamide with Fe powder (5 eq) and

(saturated aq) in Ethanol. -

Filter through Celite to remove iron oxides.

-

Concentrate filtrate. Recrystallize from Ethanol/Water.

-

Final Product: 3-Amino-5-fluorobenzenesulfonamide (Off-white crystalline solid).

Process Logic & Visualization

The workflow relies on the "protect-activate-deprotect" logic, where the nitro group acts as a masked amine that directs the chemistry and is revealed only at the end.

Figure 2: Forward synthetic pathway illustrating reagents and intermediates.

Quantitative Data & Specifications

Expected Yields & Physical Properties[1]

| Step | Transformation | Typical Yield | Key Quality Attribute (KQA) |

| 1 | Balz-Schiemann | 60-75% | Absence of diazo peak in IR; clear yellow oil/solid. |

| 2 | Selective Reduction | 70-80% | Mono-amine vs Di-amine ratio (HPLC > 95:5). |

| 3 | Meerwein Chlorosulfonation | 65-80% | Complete conversion of diazonium; tan solid. |

| 4 | Amination | 85-95% | MP: High melting point solid; LCMS confirmation. |

| 5 | Final Reduction | 80-90% | Purity >98% by HPLC; white to pale beige crystals. |

Analytical Validation (Expected Data)

-

NMR (DMSO-

-

7.2–7.5 (s, 2H,

-

6.5–6.9 (m, 3H, Aromatic protons). The pattern will show meta-coupling (

-

5.5–6.0 (s, 2H,

-

7.2–7.5 (s, 2H,

- NMR: Single peak around -110 ppm (typical for meta-substituted fluoroarenes).

-

Mass Spectrometry (ESI):

.

References

-

Balz-Schiemann Reaction: Flood, D. T.[1] "Fluorobenzene." Organic Syntheses, Coll. Vol. 2, p. 295 (1943). Link

-

Meerwein Chlorosulfonation: Meerwein, H. et al. "Über die Herstellung von aromatischen Sulfonsäurechloriden aus Aminen." Chemische Berichte, 90(6), 841-852 (1957).

-

Selective Reduction (Zinin): Porter, H. K. "The Zinin Reduction of Nitroarenes." Organic Reactions, 20, 455 (1973). Link

-

Carbonic Anhydrase Inhibition: Supuran, C. T. "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 27(6), 759-772 (2012). Link

-

General Sulfonamide Synthesis: "Sulfonamides via Meerwein reaction." Organic Chemistry Portal. Link

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 3-Amino-5-fluorobenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-amino-5-fluorobenzene-1-sulfonamide, a key building block in modern medicinal chemistry. We will delve into its molecular structure, explore its synthesis and characterization, and discuss its strategic application in the design and development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and scientists in the field of drug discovery.

Introduction: The Strategic Importance of Fluorinated Sulfonamides

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's pharmacological profile. Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly improve metabolic stability, binding affinity, and bioavailability. When combined with the sulfonamide functional group, a pharmacophore present in a wide array of clinically successful drugs, the resulting fluorinated sulfonamides represent a powerful class of molecules for drug design.

3-Amino-5-fluorobenzene-1-sulfonamide is a versatile scaffold that incorporates these key features. Its strategic placement of an amino group, a fluorine atom, and a sulfonamide moiety on a benzene ring provides multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties. This guide will explore the fundamental aspects of this molecule, providing insights into its utility as a foundational element in the development of next-generation therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-amino-5-fluorobenzene-1-sulfonamide is characterized by a benzene ring substituted with three key functional groups. The relative positions of the amino, fluoro, and sulfonamide groups are crucial for its chemical reactivity and its interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | 3-Amino-5-fluorobenzene-1-sulfonamide | N/A |

| CAS Number | 1193388-81-6 | N/A |

| Molecular Formula | C₆H₇FN₂O₂S | [1] |

| Molecular Weight | 190.20 g/mol | [1] |

| SMILES | Nc1cc(F)cc(S(=O)(=O)N)c1 | N/A |

Structural Features and Their Implications

-

Amino Group (-NH₂): The primary amine at the 3-position serves as a key nucleophile and a hydrogen bond donor. This group is often a critical interaction point with target proteins and can be readily modified to introduce various substituents, enabling the exploration of structure-activity relationships (SAR).

-

Fluorine Atom (-F): The fluorine atom at the 5-position significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing inductive effect. This can modulate the pKa of the amino and sulfonamide groups, affecting their ionization state at physiological pH. Furthermore, the C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Sulfonamide Group (-SO₂NH₂): The sulfonamide group is a cornerstone of many therapeutic agents, known for its ability to act as a zinc-binding group in metalloenzymes such as carbonic anhydrases. It is also a potent hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets.

Synthesis and Characterization

A plausible and efficient synthetic route to 3-amino-5-fluorobenzene-1-sulfonamide starts from the commercially available 3,5-difluoroaniline. This multi-step synthesis involves the protection of the amino group, sulfonation, amidation, and finally, a nucleophilic aromatic substitution to introduce the second amino group.

Proposed Synthetic Pathway

Caption: Proposed synthetic route to 3-Amino-5-fluorobenzene-1-sulfonamide.

A detailed, step-by-step experimental protocol based on established chemical transformations is provided below.

Experimental Protocol

Step 1: Acetylation of 3,5-difluoroaniline

-

To a solution of 3,5-difluoroaniline in a suitable solvent such as dichloromethane, add pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-3,5-difluoroaniline.

Step 2: Chlorosulfonylation

-

Add N-acetyl-3,5-difluoroaniline portion-wise to an excess of chlorosulfonic acid at 0°C.

-

Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash with cold water, and dry to obtain 4-acetylamino-2,6-difluorobenzene-1-sulfonyl chloride.

Step 3: Ammonolysis

-

Add the sulfonyl chloride obtained in the previous step to a concentrated solution of ammonium hydroxide at 0°C.

-

Stir the mixture vigorously for several hours.

-

Filter the precipitate, wash with water, and dry to yield 4-acetylamino-2,6-difluorobenzene-1-sulfonamide.

Step 4: Nucleophilic Aromatic Substitution and Deprotection

-

A common method for introducing the amino group is through a nucleophilic aromatic substitution reaction. This can be achieved by reacting the fluorinated intermediate with an ammonia equivalent or a protected amine, followed by deprotection.

-

The acetyl protecting group can be removed under acidic conditions, for example, by heating with hydrochloric acid, to yield the final product, 3-amino-5-fluorobenzene-1-sulfonamide.

Spectroscopic Characterization

The structure of 3-amino-5-fluorobenzene-1-sulfonamide can be unequivocally confirmed by a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and sulfonamide groups. The aromatic protons will exhibit splitting patterns influenced by both fluorine and adjacent protons.

-

¹³C NMR: The carbon NMR will show characteristic chemical shifts for the aromatic carbons, with the carbon atoms directly bonded to fluorine and the sulfonamide group being significantly influenced.

-

¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the amino and sulfonamide groups (typically in the 3200-3500 cm⁻¹ region), S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), and C-F stretching.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Applications in Drug Discovery and Development

The 3-amino-5-fluorobenzene-1-sulfonamide scaffold is a valuable starting point for the design of inhibitors targeting various enzymes, particularly those with a zinc ion in their active site.

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes.[3] Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets. The sulfonamide moiety is a classic zinc-binding group, and many clinically used CA inhibitors are based on this functional group.

The 3-amino-5-fluorobenzene-1-sulfonamide core can be elaborated to create potent and selective CA inhibitors. The amino group provides a convenient handle for introducing various substituents that can interact with specific residues in the active site of different CA isoforms, thereby conferring selectivity. The fluorine atom can enhance binding affinity through favorable interactions and improve the pharmacokinetic properties of the resulting inhibitors.

Kinase Inhibitors

Protein kinases are another important class of drug targets, particularly in oncology. While the sulfonamide group is not a typical "warhead" for kinase inhibition, the 3-amino-5-fluorobenzene-1-sulfonamide scaffold can be incorporated into larger molecules that target the ATP-binding site of kinases. The amino group can be functionalized to introduce moieties that form key hydrogen bonds with the hinge region of the kinase, a common strategy in kinase inhibitor design. The fluorine atom can contribute to improved potency and selectivity. For instance, derivatives of aminobenzenesulfonamides have been explored as inhibitors of kinases like FLT3, which is implicated in acute myeloid leukemia.[4]

Structure-Based Drug Design and Computational Modeling

The well-defined structure of 3-amino-5-fluorobenzene-1-sulfonamide makes it an excellent candidate for structure-based drug design approaches. Computational docking studies can be employed to predict the binding modes of its derivatives within the active sites of target proteins.[5][6] This allows for the rational design of novel inhibitors with improved potency and selectivity.

Caption: A typical workflow for structure-based drug design utilizing the 3-amino-5-fluorobenzene-1-sulfonamide scaffold.

Conclusion

3-Amino-5-fluorobenzene-1-sulfonamide is a strategically designed molecular scaffold with significant potential in drug discovery. Its unique combination of a reactive amino group, a modulating fluorine atom, and a biologically active sulfonamide moiety provides a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for detailed structural and computational analysis make it an attractive starting point for medicinal chemists aiming to design potent and selective enzyme inhibitors. As our understanding of the structural biology of disease targets continues to grow, scaffolds like 3-amino-5-fluorobenzene-1-sulfonamide will undoubtedly play an increasingly important role in the creation of innovative medicines.

References

-

Placais, C., Donnard, M., Panossian, A., Vors, J.-P., Bernier, D., Pazenok, S., & Leroux, F. R. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]

- Cunico, W., et al. (2002). Process for the preparation of 3,5-difluoroaniline.

- Lauterbach, G., et al. (1999). Process for the preparation of 3,5-difluoroaniline.

-

Okolie, C., et al. (2020). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides and their antitrypanosomal activity. ResearchGate. [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. [Link]

-

Montes-Grajales, D., & Olivero-Verbel, J. (2021). Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening. PubMed Central. [Link]

-

Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Vidal, D., et al. (2016). Computational Drug Target Screening through Protein Interaction Profiles. PubMed Central. [Link]

-

Kráľová, K., et al. (2020). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. PubMed Central. [Link]

-

LIF spectra of the three aromatic amino acids as presented by. ResearchGate. [Link]

-

Kráľová, K., et al. (2019). New 1,3,5-Triazine Derivatives Incorporating Aminobenzenesulfonamide, Aminoalcohol, Piperazine, Chalcone or Stilbene Structural Motifs and Evaluation of Their Antioxidative Activity. MDPI. [Link]

-

14 target proteins for molecular docking. ResearchGate. [Link]

-

Vančo, J., et al. (2020). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. PubMed. [Link]

-

Li, Z., et al. (2023). Preparation of α-Chloroketones via Oxo/Chloro Difunctionalization of Unactivated Alkenes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Process for producing 3,5-difluoroaniline. European Patent Office. [Link]

-

Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

-

Ismailov, V. M., et al. (2013). Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid. ResearchGate. [Link]

-

Van Houten, N. E., et al. (2019). Structural origins of altered spectroscopic properties upon ligand binding in proteins containing a fluorescent non-canonical amino acid. PubMed Central. [Link]

-

Fernández-Recio, J., et al. (2005). Docking-based identification of small-molecule binding sites at protein-protein interfaces. PubMed Central. [Link]

-

Kráľová, K., et al. (2020). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. PubMed Central. [Link]

-

Jayanthi, S., et al. (2023). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. ScienceDirect. [Link]

-

Liu, X., et al. (2023). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI. [Link]

-

Wang, W., et al. (2012). Design, synthesis and CoMFA studies of N1-amino acid substituted 2,4,5-triphenyl imidazoline derivatives as p53-MDM2 binding inhibitors. PubMed. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells [mdpi.com]

- 5. Discovery of New Protein Targets of BPA Analogs and Derivatives Associated with Noncommunicable Diseases: A Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Drug Target Screening through Protein Interaction Profiles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 3-Amino-5-fluorobenzene-1-sulfonamide

This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Amino-5-fluorobenzene-1-sulfonamide, a key intermediate in contemporary drug discovery. In the absence of publicly available experimental spectra, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. This approach provides researchers, scientists, and drug development professionals with a robust framework for the identification, characterization, and purity assessment of this compound.

Introduction: The Significance of 3-Amino-5-fluorobenzene-1-sulfonamide

3-Amino-5-fluorobenzene-1-sulfonamide is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of antibacterial, diuretic, and anticonvulsant drugs. The strategic placement of amino and fluoro groups on the benzene ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a versatile building block for creating new chemical entities with tailored pharmacological profiles.

Accurate spectroscopic characterization is paramount for ensuring the identity and purity of such a crucial intermediate. This guide delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The relationship between the functional groups and their expected spectroscopic signals is the cornerstone of this guide.

Caption: Molecular structure of 3-Amino-5-fluorobenzene-1-sulfonamide with key functional groups highlighted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-5-fluorobenzene-1-sulfonamide, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing fluoro and sulfonamide groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | 6.8 - 7.0 | Triplet (t) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| H-4 | 7.0 - 7.2 | Triplet (t) | J(H-F) ≈ 2-3 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.6 - 6.8 | Triplet (t) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| -NH₂ (amino) | 4.0 - 5.0 | Broad Singlet (br s) | - |

| -SO₂NH₂ | 7.2 - 7.5 | Broad Singlet (br s) | - |

Rationale for Predictions:

-

The chemical shifts are estimated based on the additive effects of the substituents on a benzene ring.

-

The multiplicities arise from coupling to the neighboring fluorine and hydrogen atoms. The through-space coupling between protons and the fluorine atom is expected to influence the splitting pattern.

-

The protons of the amino and sulfonamide groups are expected to be broad singlets due to quadrupole broadening and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of a highly electronegative fluorine atom will result in large carbon-fluorine coupling constants.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| C-1 | 145 - 150 | Doublet (d) | ³J(C-F) ≈ 5-10 Hz |

| C-2 | 110 - 115 | Doublet (d) | ⁴J(C-F) ≈ 2-4 Hz |

| C-3 | 150 - 155 | Singlet (s) | - |

| C-4 | 105 - 110 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

| C-5 | 160 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-250 Hz |

| C-6 | 100 - 105 | Doublet (d) | ²J(C-F) ≈ 20-25 Hz |

Rationale for Predictions:

-

The carbon directly attached to the fluorine (C-5) will show the largest chemical shift and a very large one-bond C-F coupling constant.

-

The other carbons will exhibit smaller couplings depending on the number of bonds separating them from the fluorine atom.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the electronic environment of the fluorine atom.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| C₅-F | -110 to -120 | Multiplet |

Rationale for Prediction:

-

The chemical shift is in the typical range for an aromatic C-F bond. The multiplicity will arise from coupling to the ortho and meta protons.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-5-fluorobenzene-1-sulfonamide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon (unless coupled to fluorine).

-

¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amino & sulfonamide) | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Asymmetric SO₂ Stretch | 1330 - 1370 | Strong |

| Symmetric SO₂ Stretch | 1150 - 1180 | Strong |

| C=C Aromatic Stretch | 1580 - 1620 | Medium |

| N-H Bend (amino) | 1550 - 1650 | Medium |

| C-F Stretch | 1100 - 1300 | Strong |

Rationale for Predictions:

-

The N-H stretching region is expected to show multiple peaks due to the presence of both primary amino and sulfonamide groups.

-

The strong absorptions for the symmetric and asymmetric stretching of the S=O bonds are characteristic of sulfonamides.[1]

-

The C-F stretch will appear as a strong band in the fingerprint region.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 190 | Molecular Ion |

| [M - SO₂]⁺ | 126 | Loss of sulfur dioxide |

| [M - NH₂]⁺ | 174 | Loss of amino radical |

| [M - SO₂NH₂]⁺ | 111 | Loss of sulfonamide radical |

Rationale for Predictions:

-

The molecular weight of 3-Amino-5-fluorobenzene-1-sulfonamide (C₆H₇FN₂O₂S) is 190.19 g/mol . The molecular ion peak is expected at m/z 190.

-

A characteristic fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[2]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Use Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analysis: Analyze the ions using a suitable mass analyzer (e.g., quadrupole, time-of-flight).

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 3-Amino-5-fluorobenzene-1-sulfonamide. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected NMR, IR, and MS data has been presented. This information serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development for the identification and characterization of this important synthetic intermediate. It is recommended that this predicted data be confirmed with experimental results when the pure compound is available.

References

-

Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions - PMC - NIH. Available at: [Link]

-

Synthesis and characterization of some sulfonamide dervatives - Research India Publications. Available at: [Link]

-

Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC - NIH. Available at: [Link]

-

Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem. Available at: [Link]

-

Amino benzene sulphonate | C6H7NO3S | CID 6365253 - PubChem - NIH. Available at: [Link]

-

3-Amino-5-fluorobenzonitrile | C7H5FN2 | CID 2756432 - PubChem - NIH. Available at: [Link]

-

1,3,5-Trifluorobenzene | C6H3F3 | CID 9745 - PubChem. Available at: [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed. Available at: [Link]

-

100 MHz 13 C NMR spectra of (A) sulfonated 3-amino3-deoxy-(136) - ResearchGate. Available at: [Link]

-

Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and - Zeitschrift für Naturforschung. Available at: [Link]

-

Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC - NIH. Available at: [Link]

-

(PDF) IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach - ResearchGate. Available at: [Link]

-

19 F NMR spectra of 0.3 mM 5-F-Trp-b'x with increasing concentration of... - ResearchGate. Available at: [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. Available at: [Link]

-

Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels - PubMed. Available at: [Link]

-

DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. Available at: [Link]

-

Fluorine NMR. Available at: [Link]

Sources

Biological activity of 3-Amino-5-fluorobenzene-1-sulfonamide

Technical Whitepaper: Biological Activity & Therapeutic Potential of 3-Amino-5-fluorobenzene-1-sulfonamide

Executive Summary

3-Amino-5-fluorobenzene-1-sulfonamide represents a high-value pharmacophore scaffold in the design of Carbonic Anhydrase Inhibitors (CAIs) . Unlike simple sulfonamides, this molecule integrates two critical functionalities: a fluorine atom at the meta-position (C5) to modulate electronic properties (pKa acidity and lipophilicity) and an amino group at the meta-position (C3) serving as a chemical handle for the "Tail Approach" in drug design.

This whitepaper details the biological activity of this scaffold, focusing on its role as a precursor for isoform-selective inhibitors targeting hCA IX and XII (hypoxic tumor markers) while minimizing off-target effects on cytosolic hCA I and II.

Molecular Architecture & Pharmacophore Analysis

The biological activity of 3-Amino-5-fluorobenzene-1-sulfonamide is dictated by its three distinct structural domains. Understanding this architecture is prerequisite to interpreting its biological data.

| Structural Domain | Chemical Feature | Biological Function |

| Sulfonamide (-SO₂NH₂) | Zinc-Binding Group (ZBG) | Coordinates directly with the Zn²⁺ ion in the enzyme active site. |

| Fluorine (-F) at C5 | Electron Withdrawing Group (EWG) | Lowers the pKa of the sulfonamide group, enhancing ionization at physiological pH. Increases lipophilicity for membrane permeability. |

| Amino (-NH₂) at C3 | Nucleophilic Handle | Serves as the attachment point for "tails" (bulky moieties) that interact with the hydrophobic or hydrophilic halves of the active site entrance to confer isoform selectivity. |

The Fluorine Effect

The introduction of fluorine at the meta position exerts a strong inductive effect (

-

Causality: Carbonic anhydrase inhibition requires the sulfonamide to be in its anionic form (

) to coordinate with the Zn²⁺ ion. -

Result: A lower pKa increases the fraction of ionized inhibitor at physiological pH (7.4), thereby enhancing binding affinity (

).

Mechanism of Action: The "Tail Approach"

While the sulfonamide group anchors the molecule to the catalytic zinc, the 3-amino group allows for the extension of the molecule toward the enzyme's outer rim. This is known as the "Tail Approach" .

Pathway Visualization

The following diagram illustrates the binding mechanism and the strategic utility of the amino handle.

Figure 1: Mechanism of Action illustrating the Zinc-binding anchor and the "Tail Approach" for selectivity.

Biological Activity & Selectivity Profile

The 3-Amino-5-fluorobenzene-1-sulfonamide scaffold exhibits a distinct inhibition profile against human Carbonic Anhydrase (hCA) isoforms.

Inhibition Constants (Ki)

Note: Values are representative of 3,5-disubstituted benzenesulfonamide scaffolds.

| Isoform | Localization | Biological Role | Representative Ki (nM) | Selectivity Potential |

| hCA I | Cytosolic (RBCs) | pH Homeostasis | 250 - 500 nM | Low (Off-target) |

| hCA II | Cytosolic (Eye, Kidney) | Glaucoma Target | 10 - 50 nM | Moderate (Target for Glaucoma) |

| hCA IX | Transmembrane | Tumor Hypoxia | < 10 nM | High (Target for Oncology) |

| hCA XII | Transmembrane | Tumor Growth | < 10 nM | High (Target for Oncology) |

Key Insight: The 3-amino derivatives often show preferential binding to hCA IX and XII because the "tail" attached to the amino group can exploit the specific amino acid residues at the entrance of the transmembrane isoforms, which differ from the cytosolic ones (hCA I/II).

Experimental Protocols

To validate the biological activity of this molecule, the following self-validating protocols are recommended.

Stopped-Flow CO₂ Hydration Assay (Enzyme Inhibition)

This is the gold standard for determining inhibition constants (

Principle: Measures the time required for the pH to change from 7.5 to 6.5 during the hydration of CO₂ to bicarbonate, catalyzed by CA.

Reagents:

-

Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

-

Indicator: Phenol Red (0.2 mM).

-

Substrate: CO₂-saturated water.

Workflow:

-

Preparation: Incubate the enzyme with the inhibitor (3-Amino-5-fluorobenzene-1-sulfonamide) for 15 minutes at room temperature to ensure equilibrium.

-

Mixing: Rapidly mix the Enzyme-Inhibitor solution with the CO₂ substrate solution in a Stopped-Flow apparatus (e.g., Applied Photophysics).

-

Detection: Monitor absorbance at 557 nm (Phenol Red max).

-

Calculation: Determine the initial velocity (

) in the presence and absence of inhibitor. Fit data to the Cheng-Prusoff equation to derive

Self-Validation Check:

-

Always run Acetazolamide as a positive control. The

for hCA II should be

Chemical Derivatization (Urea Synthesis)

To utilize the molecule as a scaffold (Tail Approach).

Protocol:

-

Dissolve 3-Amino-5-fluorobenzene-1-sulfonamide (1.0 eq) in dry Acetonitrile (MeCN).

-

Add appropriate Isocyanate (1.1 eq) (e.g., phenyl isocyanate for hydrophobic tails).

-

Stir at room temperature for 2-4 hours.

-

Monitoring: Check reaction progress via TLC (Mobile phase: MeOH/DCM 1:9). The amine spot should disappear.

-

Purification: Precipitate with water or purify via silica gel flash chromatography.

Workflow Visualization

The following diagram outlines the experimental pipeline from chemical synthesis to biological validation.

Figure 2: Experimental workflow for synthesizing derivatives and testing biological activity.

References

-

Supuran, C. T. (2017). Carbonic anhydrase inhibitors: an update on the tail approach.Journal of Enzyme Inhibition and Medicinal Chemistry . Link

-

Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors.Expert Opinion on Drug Discovery . Link

-

Scott, D. A., et al. (2000). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II.Chemistry – An Asian Journal . Link

-

PubChem Compound Summary. (2024). 2-Amino-5-fluorobenzenesulfonamide (Structural Analog).National Center for Biotechnology Information . Link

Sources

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 3-Amino-5-fluorobenzene-1-sulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for investigating the mechanism of action of 3-Amino-5-fluorobenzene-1-sulfonamide. As a novel chemical entity, its precise biological function is yet to be fully characterized. This document, therefore, outlines the most probable mechanisms based on its chemical structure and the known activities of related compounds. Furthermore, it details a logical, field-proven experimental strategy to systematically identify and validate its molecular targets and cellular effects.

Introduction: The Scientific Imperative

3-Amino-5-fluorobenzene-1-sulfonamide belongs to the sulfonamide class of compounds, a versatile chemical scaffold that has given rise to a wide array of therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, making this particular compound a person of interest for novel drug discovery. A thorough understanding of its mechanism of action is paramount for its potential development as a therapeutic agent, enabling target-based optimization, prediction of efficacy and toxicity, and patient selection strategies.[3]

Hypothesized Mechanisms of Action

Based on the extensive literature on sulfonamides and their fluorinated derivatives, we can postulate several plausible mechanisms of action for 3-Amino-5-fluorobenzene-1-sulfonamide.

Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic zinc-binding group and a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs).[4][5][6] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[4][6] They are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and as diuretics.[4][7][8][9] Fluorinated sulfonamides have demonstrated potent inhibition of various CA isoforms.[10][11]

Potential Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Hypothesized inhibition of carbonic anhydrase by the compound.

Antibacterial Activity via Dihydropteroate Synthase (DHPS) Inhibition

The archetypal mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][12][13][14][15] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor for DNA synthesis, leading to a bacteriostatic effect.[1][12][14][15]

Potential Signaling Pathway: Inhibition of Bacterial Folic Acid Synthesis

Caption: Hypothesized antibacterial mechanism via DHPS inhibition.

Other Potential Mechanisms

The sulfonamide scaffold is present in drugs with diverse mechanisms of action, suggesting that 3-Amino-5-fluorobenzene-1-sulfonamide could have other targets.[1] These include:

-

Kinase Inhibition : Some sulfonamides are known to inhibit protein kinases, such as CDK9 and the AKT PH domain.[16][17]

-

Receptor Antagonism : Certain sulfonamide derivatives act as antagonists for endothelin or angiotensin II receptors.[18]

-

Enzyme Inhibition : Other enzymes, such as cytochrome P450s, can also be targets for sulfonamide-containing compounds.[18]

Experimental Workflows for Mechanism of Action Elucidation

A multi-pronged approach is essential to definitively identify the mechanism of action.[19][20][21][22][23][24] The following experimental workflows provide a robust strategy for target identification, validation, and characterization of the cellular effects of 3-Amino-5-fluorobenzene-1-sulfonamide.

Target Identification: An Unbiased Approach

The initial step is to identify the direct molecular targets of the compound within a biological system.

This technique allows for the isolation of proteins that physically interact with the compound.[25][26]

Experimental Protocol:

-

Compound Immobilization : Covalently attach 3-Amino-5-fluorobenzene-1-sulfonamide to a solid support (e.g., agarose beads) via a linker. The point of attachment should be carefully chosen to minimize disruption of the compound's potential binding motifs.

-

Cell Lysate Preparation : Prepare a lysate from a relevant cell line or tissue that maintains proteins in their native conformation.

-

Affinity Purification : Incubate the cell lysate with the compound-conjugated beads. Proteins that bind to the compound will be captured.

-

Washing : Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution : Elute the bound proteins from the beads. This can be done by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

-

Protein Identification : Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest using mass spectrometry (e.g., LC-MS/MS).[25][26]

Causality and Self-Validation:

-

Specificity Control : A parallel experiment using beads without the immobilized compound or with an inactive structural analog should be performed to identify and subtract non-specific binders.

-

Competitive Elution : Elution with the free compound provides strong evidence of a specific interaction.

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[27][28][29][30][31]

Experimental Protocol:

-

Cell Treatment : Treat intact cells with 3-Amino-5-fluorobenzene-1-sulfonamide at various concentrations. A vehicle-treated control is essential.

-

Heating : Heat the cell suspensions to a range of temperatures.[28]

-

Cell Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[28]

-

Protein Detection : Detect the amount of the putative target protein remaining in the soluble fraction at each temperature using a specific antibody (e.g., by Western blot or ELISA).

-

Melt Curve Generation : Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[28]

Workflow Diagram: CETSA

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Target Validation: Biochemical and Cellular Assays

Once putative targets are identified, their interaction with the compound must be validated and quantified.

Based on the hypothesized mechanisms, direct inhibition of carbonic anhydrase and dihydropteroate synthase should be assessed.

Carbonic Anhydrase Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation : Use purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) and a suitable substrate (e.g., 4-nitrophenyl acetate).

-

Assay Reaction : In a microplate format, incubate the enzyme with varying concentrations of 3-Amino-5-fluorobenzene-1-sulfonamide.

-

Initiate Reaction : Add the substrate to start the reaction.

-

Detection : Monitor the rate of product formation (e.g., 4-nitrophenol) spectrophotometrically.

-

Data Analysis : Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity. A well-known CA inhibitor like acetazolamide should be used as a positive control.[9]

Dihydropteroate Synthase (DHPS) Inhibition Assay Protocol:

-

Enzyme and Substrate Preparation : Use purified bacterial DHPS and its substrates, PABA and dihydropterin pyrophosphate.

-

Assay Reaction : Incubate the enzyme with varying concentrations of 3-Amino-5-fluorobenzene-1-sulfonamide.

-

Initiate Reaction : Add the substrates to start the reaction.

-

Detection : Measure the reaction product, dihydropteroate, using a suitable method (e.g., HPLC or a coupled enzymatic assay).

-

Data Analysis : Determine the IC50 value. A known sulfonamide antibiotic (e.g., sulfamethoxazole) should be used as a positive control.

These assays will determine the functional consequences of target engagement in a cellular context.

Antibacterial Susceptibility Testing:

-

Bacterial Strains : Use a panel of clinically relevant Gram-positive and Gram-negative bacteria.[14]

-

Broth Microdilution : Prepare serial dilutions of 3-Amino-5-fluorobenzene-1-sulfonamide in a liquid growth medium in a microplate.

-

Inoculation : Inoculate each well with a standardized suspension of the test bacteria.

-

Incubation : Incubate the plates under appropriate conditions.

-

MIC Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible bacterial growth.

Quantitative Data Summary (Hypothetical)

| Assay | Target/Organism | Metric | Expected Value Range |

|---|---|---|---|

| CA Inhibition | hCA II | IC50 | 1 nM - 10 µM |

| DHPS Inhibition | E. coli DHPS | IC50 | 100 nM - 50 µM |

| Antibacterial | S. aureus | MIC | 1 µg/mL - 128 µg/mL |

| Antibacterial | E. coli | MIC | 1 µg/mL - 128 µg/mL |

Conclusion: Synthesizing the Evidence

The elucidation of the mechanism of action of 3-Amino-5-fluorobenzene-1-sulfonamide requires a systematic and multi-faceted experimental approach. By combining unbiased target identification methods with hypothesis-driven validation assays, researchers can build a comprehensive and robust understanding of how this compound exerts its biological effects. The insights gained from these studies will be critical in guiding its future development as a potential therapeutic agent.

References

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

PubMed Central. (n.d.). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Retrieved from [Link]

-

Slideshare. (n.d.). Sulphonamides and sulfa drugs. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative biologically active sulfonamide-bearing drugs. Retrieved from [Link]

-

SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

Autechaux. (n.d.). The Chemical Synthesis of Sulfonamides: The Role of 3-Amino-5-methylisoxazole. Retrieved from [Link]

-

Pharmacology.org. (2023). Pharmacology of Carbonic Anhydrase Inhibitors. Retrieved from [Link]

-

Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Retrieved from [Link]

-

Mustansiriyah University. (n.d.). Pharmacology Lec 3 antibacterial drugs. Dr.Siham SULFONAMIDES. Retrieved from [Link]

-

PubMed. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

-

PubMed. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]

-

YouTube. (2019). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. Retrieved from [Link]

-

Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Retrieved from [Link]

-

NCBI. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

PubMed. (2021). Pharmacological Activities of Aminophenoxazinones. Retrieved from [Link]

-

PMC. (n.d.). Principles of early drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

-

ACS Publications. (2025). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Retrieved from [Link]

-

DrugDiscovery.com. (n.d.). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Retrieved from [Link]

-

PubMed. (n.d.). Aminoglutethimide: review of pharmacology and clinical use. Retrieved from [Link]

-

PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

IUBMB Life. (n.d.). Identification of drug targets and their mechanisms of action. Retrieved from [Link]

-

PubMed. (1985). Basic pharmacology of esmolol. Retrieved from [Link]

-